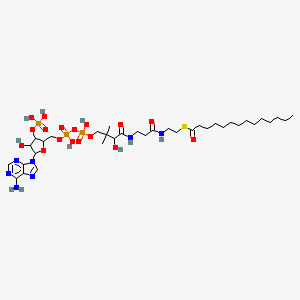

Myristoyl coenzyme A

Description

Properties

IUPAC Name |

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAFKXOFBZQTQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H62N7O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

977.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of Myristoyl-CoA in N-Myristoylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-myristoylation, the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a protein, is a critical co- and post-translational modification influencing a vast array of cellular processes. This modification is orchestrated by the enzyme N-myristoyltransferase (NMT), which utilizes myristoyl-coenzyme A (Myristoyl-CoA) as the essential acyl donor. This technical guide provides an in-depth exploration of the central role of Myristoyl-CoA in N-myristoylation, detailing the enzymatic mechanism, substrate recognition, and the profound functional consequences for cellular signaling. We present a comprehensive overview of the quantitative parameters governing this process and detail established experimental protocols for its investigation, providing a valuable resource for researchers in cellular biology and drug development.

Introduction to N-Myristoylation

N-myristoylation is a ubiquitous and generally irreversible lipid modification in eukaryotes, impacting a wide range of proteins involved in signal transduction, protein-protein interactions, and membrane targeting.[1][2][3] The attachment of the myristoyl group, derived from myristic acid, imparts a hydrophobic character to the modified protein, facilitating its association with cellular membranes and influencing its conformation and function.[4][5] This process is catalyzed by N-myristoyltransferase (NMT), which recognizes a specific consensus sequence on the substrate protein, most notably an absolute requirement for a glycine residue at the N-terminus.

Myristoyl-CoA: The Essential Acyl Donor

Myristoyl-CoA is the activated form of myristic acid and serves as the sole acyl donor for the N-myristoylation reaction. The high-energy thioester bond in Myristoyl-CoA provides the thermodynamic driving force for the transfer of the myristoyl group to the N-terminal glycine of the target protein.

The Enzymatic Mechanism of N-Myristoyltransferase (NMT)

The transfer of the myristoyl group from Myristoyl-CoA to a substrate protein is a highly specific and ordered process following a Bi-Bi kinetic mechanism.

-

Binding of Myristoyl-CoA: The catalytic cycle initiates with the binding of Myristoyl-CoA to the apoenzyme form of NMT. This binding event induces a significant conformational change in the enzyme, opening up the peptide-binding groove.

-

Binding of the Protein Substrate: The newly formed NMT-Myristoyl-CoA complex is now competent to bind the protein substrate, recognizing the N-terminal glycine and surrounding amino acid sequence.

-

Nucleophilic Attack and Acyl Transfer: The alpha-amino group of the N-terminal glycine of the substrate protein performs a nucleophilic attack on the carbonyl carbon of the Myristoyl-CoA thioester. This leads to the formation of a tetrahedral intermediate.

-

Release of Products: The tetrahedral intermediate collapses, resulting in the formation of an amide bond between the myristoyl group and the glycine residue, and the release of Coenzyme A (CoA). The myristoylated protein is then released from the enzyme, returning NMT to its apo-form, ready for another catalytic cycle.

Quantitative Aspects of N-Myristoylation

The efficiency and specificity of N-myristoylation are governed by the kinetic parameters of NMT for its substrates, Myristoyl-CoA and the target protein.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Human NMT1 | Myristoyl-CoA | 8.24 ± 0.62 | - | - | |

| Human NMT2 | Myristoyl-CoA | 7.24 ± 0.79 | - | - | |

| Human NMT1 | Hs pp60src (2-9) peptide | 2.76 ± 0.21 | - | - | |

| Human NMT2 | Hs pp60src (2-9) peptide | 2.77 ± 0.14 | - | - | |

| Yeast Nmt1p | Myristoyl-CoA | - | 13.8 ± 0.6 (single turnover) | - | |

| Yeast Nmt1p | Cnb1p octapeptide | - | - | 2.1 ± 0.3 x 10⁶ |

Note: kcat values are often determined under specific experimental conditions and may vary. The provided data represents values from the cited literature.

Signaling Pathways Regulated by N-Myristoylation

N-myristoylation is a key regulator of numerous signaling pathways, primarily by promoting the membrane localization of signaling proteins.

Src Family Kinases

The N-myristoylation of Src family kinases, such as c-Src, is essential for their localization to the plasma membrane, which is a prerequisite for their activation and downstream signaling. Inhibition of Src myristoylation prevents its membrane association, leading to a loss of its kinase activity and subsequent downstream signaling events that are crucial for cell growth and proliferation.

G-Protein Signaling

The α-subunits of many heterotrimeric G-proteins are N-myristoylated, which, often in conjunction with palmitoylation, facilitates their anchoring to the inner leaflet of the plasma membrane. This localization is critical for their interaction with G-protein coupled receptors (GPCRs) and the subsequent propagation of extracellular signals.

Apoptosis

N-myristoylation also plays a crucial role in the regulation of apoptosis. During apoptosis, caspase-mediated cleavage of certain proteins, such as Bid, can expose an internal glycine residue, making it a substrate for NMT. The subsequent myristoylation of truncated Bid (tBid) targets it to the mitochondrial membrane, where it promotes the release of cytochrome c and initiates the apoptotic cascade.

Experimental Protocols

Investigating the role of Myristoyl-CoA in N-myristoylation requires a variety of biochemical and cell-based assays.

In Vitro N-Myristoyltransferase (NMT) Activity Assay (Fluorescence-Based)

This assay measures the production of Coenzyme A (CoA), a product of the NMT-catalyzed reaction, using a thiol-reactive fluorescent probe.

Materials:

-

Purified recombinant NMT enzyme

-

Myristoyl-CoA

-

Peptide substrate with an N-terminal glycine (e.g., a peptide corresponding to the N-terminus of a known myristoylated protein)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM EDTA)

-

Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin, CPM)

-

96-well black microplate

-

Fluorescence plate reader

Methodology:

-

Prepare solutions of NMT, Myristoyl-CoA, peptide substrate, and CPM in assay buffer.

-

In a 96-well plate, add the assay buffer, NMT enzyme, and CPM probe.

-

Initiate the reaction by adding Myristoyl-CoA and the peptide substrate.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (excitation/emission wavelengths will depend on the specific fluorescent probe used).

-

The initial rate of the reaction is proportional to the NMT activity.

Metabolic Labeling of N-Myristoylated Proteins

This method allows for the in vivo identification of myristoylated proteins by introducing a labeled myristic acid analog into cultured cells.

Materials:

-

Cultured cells

-

Cell culture medium

-

Labeled myristic acid analog (e.g., [³H]-myristic acid or a "clickable" analog such as an alkynyl or azido-myristate)

-

Cell lysis buffer

-

SDS-PAGE and autoradiography/fluorography equipment (for radioactive labeling)

-

Click chemistry reagents (e.g., biotin-azide/alkyne and copper catalyst) and streptavidin beads for enrichment (for clickable analogs)

-

Mass spectrometer

Methodology:

-

Culture cells to the desired confluency.

-

Incubate the cells with the labeled myristic acid analog for a specified period. The analog will be metabolically converted to its CoA derivative and incorporated into proteins by endogenous NMTs.

-

Lyse the cells and harvest the total protein.

-

For radioactive labeling: Separate the proteins by SDS-PAGE and visualize the labeled proteins by autoradiography or fluorography.

-

For clickable analogs: Perform a click reaction to attach a reporter tag (e.g., biotin). Enrich the tagged proteins using streptavidin affinity chromatography. The enriched proteins can then be identified by mass spectrometry.

Conclusion

Myristoyl-CoA is the indispensable and highly specific acyl donor in the N-myristoylation of a diverse array of cellular proteins. The enzymatic transfer of the myristoyl group, catalyzed by NMT, is a fundamental process that governs the localization and function of numerous proteins involved in critical signaling pathways. A thorough understanding of the role of Myristoyl-CoA and the mechanism of N-myristoylation is paramount for elucidating complex cellular processes and for the development of novel therapeutic strategies targeting diseases where this modification is dysregulated, such as in cancer and infectious diseases. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this vital post-translational modification.

References

- 1. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myristoylation - Wikipedia [en.wikipedia.org]

- 3. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

A Technical Guide to the Myristoyl-CoA Synthesis Pathway in Mammalian Cells

Abstract: Myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical lipid modification that governs protein localization, function, and stability. This process is fundamental to a vast array of cellular signaling pathways, including those involved in cell growth, differentiation, and oncogenesis. The availability of the activated fatty acid, myristoyl-coenzyme A (myristoyl-CoA), is the rate-limiting substrate for the N-myristoyltransferase (NMT) enzymes that catalyze this modification. Understanding the synthesis of myristoyl-CoA is therefore paramount for researchers in cell biology and professionals in drug development targeting myristoylation-dependent pathways. This technical guide provides an in-depth exploration of the myristoyl-CoA synthesis pathway in mammalian cells, detailing the key enzymes, their kinetics, subcellular locations, and relevant experimental methodologies.

The Core Pathway: From Myristic Acid to Protein Myristoylation

The journey from free myristic acid to a myristoylated protein involves two principal steps: the activation of myristic acid and its subsequent transfer to a target protein.

-

Fatty Acid Activation: Myristic acid, either from dietary sources or de novo synthesis, is first activated to its high-energy thioester derivative, myristoyl-CoA. This ATP-dependent reaction is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACSs).

-

Acyl Group Transfer: The myristoyl group is then transferred from myristoyl-CoA to the N-terminal glycine residue of a nascent or mature polypeptide chain. This reaction is catalyzed by N-myristoyltransferase (NMT).[1][2][3]

The synthesis of myristoyl-CoA is a crucial control point, linking fatty acid metabolism directly to protein modification and signal transduction.

References

The Unveiling of a Crucial Lipid Anchor: A Technical History of Protein N-Myristoylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein N-myristoylation, the irreversible attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a protein, is a critical co- and post-translational modification that governs a vast array of cellular processes. From its initial discovery as an obscure "N-terminal blocking group" to its current status as a key regulator of signal transduction, protein trafficking, and apoptosis, the journey of understanding N-myristoylation has been one of meticulous biochemical investigation and technological advancement. This in-depth technical guide chronicles the history of this vital modification, detailing the seminal discoveries, the key experimental methodologies that enabled them, and the profound functional implications that continue to drive research and therapeutic development. We will explore the discovery of the responsible enzyme, N-myristoyltransferase (NMT), its kinetic properties, and the signaling pathways orchestrated by its substrates, providing a comprehensive resource for researchers in the field.

The Dawn of a Discovery: Unmasking a Novel Modification

The story of N-myristoylation begins in 1982 when the laboratory of Koiti Titani identified an "N-terminal blocking group" on the catalytic subunit of cyclic AMP-dependent protein kinase (PKA) isolated from bovine cardiac muscle.[1] Using what were then modern mass spectrometric techniques, they determined this blocking group to be myristic acid, a 14-carbon saturated fatty acid, covalently attached to the N-terminal glycine residue of the protein.[1] This seminal discovery marked the first identification of this novel lipid modification.

Subsequent research in the following years rapidly expanded the list of myristoylated proteins, including calcineurin, viral gag proteins, and NADH-cytochrome b5 reductase, all identified using similar mass spectrometry-based approaches.[2] These early studies established N-myristoylation as a recurring theme in cellular biochemistry.

A pivotal moment in the early exploration of protein acylation came from the work of Towler and Glaser. Their experiments, using metabolic labeling with radiolabeled fatty acids like [3H]palmitate and [3H]myristate, revealed that distinct sets of cellular proteins were acylated by different fatty acids, indicating a high degree of specificity.[3] They observed that protein-linked palmitate was labile to hydroxylamine treatment, suggesting a thioester bond, whereas myristate was predominantly linked via a stable amide bond.[3] This work was crucial in differentiating N-myristoylation from other forms of protein acylation.

The Key Enzyme: Discovery and Characterization of N-Myristoyltransferase (NMT)

The discovery of N-myristoylated proteins naturally led to the search for the enzyme responsible for this modification. In 1986, Towler and Glaser reported an enzymatic activity in yeast that could transfer myristic acid to the N-terminus of a synthetic octapeptide derived from the catalytic subunit of PKA. This activity was dependent on ATP and Coenzyme A, was enriched in a crude membrane fraction, and importantly, showed specificity for myristate over palmitate. This was the first functional identification of what would come to be known as N-myristoyltransferase (NMT).

The subsequent purification and characterization of NMT from Saccharomyces cerevisiae revealed it to be a monomeric protein with a molecular weight of approximately 55 kDa that does not require a divalent cation for its activity. Further kinetic and structural studies of yeast and human NMTs established that the enzyme follows an ordered Bi-Bi kinetic mechanism. This mechanism involves the initial binding of myristoyl-CoA to the enzyme, which induces a conformational change that creates a binding site for the protein substrate. The myristoyl group is then transferred to the N-terminal glycine of the substrate, and the products, CoA and the myristoylated protein, are released sequentially.

Quantitative Analysis of NMT Kinetics

The substrate specificity of NMT has been extensively studied using synthetic peptides. These studies have provided valuable quantitative data on the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), for various substrates. A lower Km value indicates a higher affinity of the enzyme for its substrate.

| Substrate (Peptide Sequence) | NMT Isoform | Km (µM) | kcat (min-1) | kcat/Km (M-1min-1) | Reference |

| GNAAAARR-NH2 (from PKA) | Yeast NMT | ~500 (apparent) | - | - | |

| ARF6 Peptide | Human NMT1 | 10.4 ± 1.2 | 3.2 ± 0.1 | 3.1 x 105 | |

| Acetyl-CoA (with ARF6 peptide) | Human NMT1 | 10.1 ± 1.5 | 3.1 ± 0.1 | 3.1 x 105 | |

| Myristoyl-CoA (with ARF6 peptide) | Human NMT1 | 1.8 ± 0.2 | 3.2 ± 0.1 | 1.8 x 106 |

Two Paths to Myristoylation: Co- and Post-Translational Modification

N-myristoylation can occur through two distinct temporal mechanisms: co-translationally on nascent polypeptide chains and post-translationally on mature proteins.

Co-Translational N-Myristoylation

This is the canonical and most common pathway for N-myristoylation. As a new protein is being synthesized on the ribosome, the initiator methionine is cleaved by methionine aminopeptidase (MetAP). If the newly exposed N-terminal amino acid is a glycine, NMT can then catalyze the transfer of a myristoyl group from myristoyl-CoA to this glycine residue.

Post-Translational N-Myristoylation: A Role in Apoptosis

A significant advancement in the field was the discovery of post-translational N-myristoylation. This process often occurs in response to specific cellular signals, most notably during apoptosis. A key example is the pro-apoptotic protein Bid. In healthy cells, Bid exists in the cytosol as a full-length protein. Upon the initiation of apoptosis through the Fas pathway, caspase 8 is activated and cleaves Bid, exposing an internal glycine residue. This newly exposed N-terminal glycine then becomes a substrate for NMT, leading to the myristoylation of the truncated Bid (tBid). Myristoylated tBid then translocates to the mitochondria, where it induces the release of cytochrome c, a critical step in the apoptotic cascade.

References

An In-depth Technical Guide on the Intracellular Localization of Myristoyl-Coenzyme A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl-coenzyme A (Myr-CoA) is a critical intermediate in cellular metabolism, primarily serving as the acyl donor for N-myristoylation, a co- and post-translational lipid modification of a wide array of proteins. This modification is pivotal for protein trafficking, signal transduction, and various other cellular processes, making the spatial and temporal regulation of Myr-CoA a subject of significant interest in cell biology and drug development. This guide provides a comprehensive overview of the intracellular localization of Myr-CoA, detailing its synthesis, transport, and utilization within distinct subcellular compartments. We delve into the experimental methodologies used to elucidate its localization and present key signaling pathways in which Myr-CoA plays an integral role.

Introduction

Myristoyl-CoA is the activated form of myristic acid, a 14-carbon saturated fatty acid. Its principal and most well-characterized function is to serve as the substrate for N-myristoyltransferase (NMT), an enzyme that catalyzes the covalent attachment of a myristoyl group to the N-terminal glycine residue of target proteins.[1][2] This lipid modification, known as N-myristoylation, facilitates protein-membrane interactions and protein-protein interactions, thereby influencing the subcellular localization and function of a diverse range of proteins involved in signaling cascades, oncogenesis, and infectious diseases.[3][4] Understanding the intracellular distribution of Myr-CoA is paramount to comprehending the regulation of these critical cellular events.

Synthesis and Transport of Myristoyl-CoA

The intracellular pool of myristoyl-CoA is derived from the activation of exogenous or endogenously synthesized myristic acid. This activation is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[5] Various ACSL isoforms exhibit distinct subcellular localizations, suggesting that the synthesis of myristoyl-CoA is not confined to a single organelle.

2.1. Endoplasmic Reticulum and Mitochondria: Primary Sites of Synthesis

Several ACSL isoforms, including ACSL1, ACSL3, and ACSL4, have been identified on the outer mitochondrial membrane and the endoplasmic reticulum (ER). This localization strongly indicates that these organelles are primary sites for the synthesis of myristoyl-CoA from myristic acid. The newly synthesized myristoyl-CoA is then available for various metabolic fates, including its transport to other cellular compartments.

2.2. Transport to the Cytosol

The primary site of myristoyl-CoA utilization for protein N-myristoylation is the cytosol, where N-myristoyltransferase (NMT) is predominantly located. While the precise mechanisms for the transport of myristoyl-CoA from its sites of synthesis in the ER and mitochondria to the cytosol are not fully elucidated, it is likely mediated by acyl-CoA binding proteins (ACBPs) or other transport machinery that facilitate the movement of fatty acyl-CoAs across organellar membranes.

Subcellular Utilization of Myristoyl-CoA

3.1. Cytosolic N-myristoylation

The vast majority of N-myristoylation events occur in the cytosol. NMT captures cytosolic myristoyl-CoA and catalyzes its transfer to the N-terminal glycine of nascent polypeptide chains emerging from the ribosome (co-translational myristoylation) or to full-length proteins following proteolytic cleavage (post-translational myristoylation). This modification is crucial for the proper localization and function of numerous signaling proteins.

3.2. Other Potential Roles

While N-myristoylation is the most prominent fate of myristoyl-CoA, it may also participate in other cellular processes within different compartments, such as being a precursor for the synthesis of other lipids or being involved in metabolic regulation. However, these roles are less well-characterized compared to its function in protein acylation.

Quantitative Data on Myristoyl-CoA Distribution

While advanced mass spectrometry-based techniques have enabled the quantification of various acyl-CoA species in subcellular fractions, specific quantitative data for myristoyl-CoA concentrations in different organelles remains limited in the current scientific literature. The tables below present a template for how such data would be structured and highlight the acyl-CoA species that have been quantified in different compartments, underscoring the need for further research in this area.

Table 1: Subcellular Distribution of Acyl-CoA Synthetase Isoforms Involved in Myristate Activation

| ACSL Isoform | Endoplasmic Reticulum | Mitochondria | Other |

| ACSL1 | ✓ | ✓ | |

| ACSL3 | ✓ | ✓ | Lipid Droplets |

| ACSL4 | ✓ | ✓ | Peroxisomes |

This table summarizes the known subcellular localizations of ACSL isoforms capable of activating myristic acid to myristoyl-CoA.

Table 2: Hypothetical Quantitative Distribution of Myristoyl-CoA in Subcellular Fractions

| Subcellular Fraction | Myristoyl-CoA Concentration (pmol/mg protein) | Reference |

| Cytosol | Data Not Available | |

| Mitochondria | Data Not Available | |

| Endoplasmic Reticulum | Data Not Available | |

| Nucleus | Data Not Available |

Experimental Protocols

The determination of the subcellular localization of myristoyl-CoA requires a combination of techniques to isolate cellular compartments and quantify the metabolite of interest.

5.1. Subcellular Fractionation

This is a fundamental technique to separate and enrich different organelles from a cell lysate.

-

Principle: Cells are first gently lysed to release their contents while keeping the organelles intact. Subsequently, a series of centrifugation steps at increasing speeds are used to pellet different subcellular components based on their size and density.

-

Protocol Outline:

-

Cell Lysis: Harvest cells and resuspend in a hypotonic lysis buffer. Homogenize the cell suspension using a Dounce homogenizer or by passing through a fine-gauge needle.

-

Nuclear Fraction Isolation: Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasm and other organelles.

-

Mitochondrial Fraction Isolation: Centrifuge the supernatant from the previous step at a medium speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Microsomal (ER) Fraction Isolation: The supernatant from the mitochondrial spin is subjected to high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which is rich in endoplasmic reticulum.

-

Cytosolic Fraction: The final supernatant is considered the cytosolic fraction.

-

Purity Assessment: The purity of each fraction should be assessed by Western blotting for well-established organelle-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol).

-

5.2. Quantification of Myristoyl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

-

Principle: Acyl-CoAs are extracted from the subcellular fractions, separated by liquid chromatography, and then ionized and fragmented in a mass spectrometer. The specific fragmentation pattern of myristoyl-CoA allows for its precise quantification.

-

Protocol Outline:

-

Extraction: Extract acyl-CoAs from the isolated subcellular fractions using a solvent mixture, typically containing an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous solution to ensure stability.

-

Chromatographic Separation: Separate the extracted acyl-CoAs using reverse-phase liquid chromatography.

-

Mass Spectrometry Analysis: Analyze the eluent by tandem mass spectrometry in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of myristoyl-CoA and monitoring for a specific product ion after fragmentation.

-

Quantification: Use a stable isotope-labeled internal standard of myristoyl-CoA to accurately quantify its concentration in each fraction.

-

5.3. Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF)

This advanced method provides highly accurate quantification of acyl-CoAs in subcellular compartments by using stable isotope-labeled internal standards generated within the cells.

-

Principle: A "heavy" cell population is generated by growing cells in a medium containing a stable isotope-labeled precursor of Coenzyme A, such as ¹³C₃¹⁵N₁-pantothenate. These "heavy" cells, containing labeled acyl-CoAs, are then mixed with the "light" experimental cells before subcellular fractionation. The ratio of "light" to "heavy" acyl-CoAs in each fraction is then determined by LC-MS, allowing for precise quantification that corrects for sample loss and matrix effects during the fractionation and extraction procedures.

-

Protocol Outline:

-

Generation of SILEC Internal Standard: Culture a batch of cells in a medium containing ¹³C₃¹⁵N₁-pantothenate for several passages to achieve high enrichment of labeled Coenzyme A and its derivatives.

-

Sample Preparation: Harvest the experimental ("light") cells and the SILEC ("heavy") cells. Mix the two cell populations in a 1:1 ratio.

-

Subcellular Fractionation: Perform subcellular fractionation on the mixed cell population as described in section 5.1.

-

Acyl-CoA Extraction and LC-MS/MS Analysis: Extract acyl-CoAs from each fraction and analyze by LC-MS/MS.

-

Data Analysis: Determine the ratio of the "light" (endogenous) myristoyl-CoA to the "heavy" (internal standard) myristoyl-CoA in each subcellular fraction to calculate the absolute concentration.

-

Visualizations of Key Pathways and Workflows

6.1. Signaling Pathway: Myristoyl-CoA in N-myristoylation

Caption: Synthesis of Myristoyl-CoA and its utilization in protein N-myristoylation.

6.2. Experimental Workflow: Subcellular Fractionation

Caption: Workflow for the separation of subcellular fractions by differential centrifugation.

6.3. Logical Relationship: Synthesis to Function

Caption: Logical flow from Myristoyl-CoA synthesis to its functional role in protein targeting.

Conclusion and Future Directions

The intracellular localization of myristoyl-CoA is intricately linked to its synthesis by ACSL isoforms on the endoplasmic reticulum and mitochondria and its primary utilization in the cytosol by NMT for protein N-myristoylation. While the key enzymatic players and their locations are well-established, a significant gap in our knowledge is the precise quantitative distribution of myristoyl-CoA across different subcellular compartments. Future research employing advanced methodologies such as SILEC-SF will be crucial to fill this gap. A detailed understanding of the subcellular pools of myristoyl-CoA will provide deeper insights into the regulation of N-myristoylation and its role in health and disease, potentially paving the way for novel therapeutic strategies targeting specific subcellular metabolic pathways.

References

- 1. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acids impact sarcomere integrity through myristoylation and ER homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A deep proteomics perspective on CRM1-mediated nuclear export and nucleocytoplasmic partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization and cellular localization of human myristoyl-COA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Myristoyl-CoA's Involvement in Viral Protein Modification: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of the crucial role of N-myristoylation, a lipid modification involving Myristoyl-CoA, in the lifecycle of various viruses. It details the enzymatic process, highlights key viral protein substrates, discusses the functional consequences of this modification, and presents N-myristoyltransferase (NMT) as a promising target for broad-spectrum antiviral therapies. The guide includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Introduction to N-Myristoylation

Protein N-myristoylation is a widespread and often essential co- and post-translational lipid modification where myristate, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine residue of a protein.[1][2][3] This process is catalyzed in the cytoplasm by the host enzyme N-myristoyltransferase (NMT), which utilizes myristoyl-coenzyme A (Myristoyl-CoA) as the fatty acid donor.[2][4] In humans, two isoforms, NMT1 and NMT2, carry out this function.

This modification is irreversible and plays a critical role in mediating weak protein-protein and protein-lipid interactions. Consequently, myristoylation is vital for numerous cellular processes, including signal transduction, apoptosis, and protein targeting to membrane compartments. Many viruses from diverse families have evolved to usurp the host cell's NMT machinery to myristoylate their own proteins. This modification is indispensable for various stages of the viral lifecycle, including protein localization, viral particle assembly, budding, and host cell entry, making NMT a compelling target for antiviral drug development.

The Mechanism of Protein N-Myristoylation

The attachment of myristate to a viral protein is a highly specific process governed by the substrate specificity of the host NMT.

2.1 The N-Myristoylation Consensus Sequence NMT recognizes a specific amino acid motif at the N-terminus of its substrate proteins. The modification requires an absolute N-terminal Glycine (G1), which becomes exposed after the removal of the initiator Methionine by methionine aminopeptidases. The consensus sequence is generally defined as G¹-X²-X³-X⁴-S⁵/T⁵ , where X can be various amino acids, but with a preference for uncharged residues at position 2 and a Serine or Threonine at position 5 to facilitate binding to the enzyme.

2.2 The Enzymatic Reaction Pathway The process occurs via an ordered Bi-Bi kinetic mechanism. Myristoyl-CoA first binds to NMT, followed by the binding of the viral polypeptide substrate. NMT then catalyzes the nucleophilic attack of the alpha-amino group of the N-terminal glycine on the thioester carbonyl of Myristoyl-CoA, forming a stable amide bond. Coenzyme A is released first, followed by the newly acylated viral protein.

Caption: The enzymatic pathway of viral protein N-myristoylation in the host cell cytoplasm.

Viral Protein Targets and Functional Consequences

Myristoylation is exploited by a wide range of viruses. The functional consequences are diverse but typically converge on facilitating the interaction of viral proteins with cellular membranes, which is essential for viral replication and propagation.

3.1 Retroviruses (e.g., HIV-1) The most studied example is the Gag polyprotein of HIV-1.

-

Protein: Gag (specifically the N-terminal Matrix protein, p17).

-

Function: Myristoylation of the N-terminal glycine of Gag is absolutely required for its transport and stable association with the inner leaflet of the host cell plasma membrane. This membrane binding is the critical first step for the assembly of new virions. The modification works in concert with a patch of basic residues in the matrix domain to ensure tight membrane anchoring.

-

Myristoyl Switch: The accessibility of the myristoyl group on the HIV-1 matrix protein is regulated by a conformational change known as the "myristoyl switch". In the Gag precursor, the myristate is exposed, promoting membrane binding. However, after proteolytic cleavage during virion maturation, the myristate becomes sequestered within the mature matrix protein, weakening its membrane association.

-

Impact of Inhibition: A mutation of the N-terminal glycine to alanine (G2A) results in a non-myristoylated Gag that accumulates in the cytoplasm and is unable to assemble virus particles, rendering the virus non-infectious.

Caption: Role of Myristoylation in the HIV-1 Gag assembly and budding pathway.

3.2 Picornaviruses (e.g., Poliovirus, Rhinovirus)

-

Protein: Capsid protein VP4 (synthesized as part of the VP0 precursor).

-

Function: Myristoylation of the VP0 precursor is crucial for the early stages of virion assembly, specifically the formation of 14S pentameric structures from 5S protomers. The myristoyl group is located on the interior of the mature virion. It is also implicated in the early events of infection, potentially aiding in the formation of pores in the endosomal membrane to release the viral RNA into the cytoplasm.

-

Impact of Inhibition: Preventing myristoylation through G1A mutation or with NMT inhibitors blocks the formation of infectious virus particles. While viral RNA replication may proceed, the assembly of stable virions is severely impaired.

3.3 Other Viral Families

-

Arenaviruses (e.g., Lassa Virus): The small RING finger Z protein, the main driver of budding, is myristoylated at its N-terminal glycine. This modification is essential for its membrane association and budding activity. Inhibition with 2-hydroxymyristic acid dramatically reduces virus production.

-

Poxviruses (e.g., Vaccinia Virus): At least three proteins (L1, A16, G9) are N-myristoylated by host NMTs. Myristoylation of the L1 protein is critical for viral entry into the host cell. Treatment with the NMT inhibitor IMP-1088 produces non-infectious virions that are defective in membrane fusion.

-

Parvoviruses (e.g., Minute Virus of Mice): The VP1u protein contains an internal myristoylation site that is exposed after proteolytic cleavage. This post-translational myristoylation is critical for the virus to disrupt the nuclear envelope during nuclear entry.

Quantitative Data on the Impact of Myristoylation

The following tables summarize quantitative findings from studies investigating the effects of inhibiting viral protein myristoylation.

Table 1: Effect of Myristoylation Inhibition on Viral Production & Infectivity

| Virus Family | Viral Protein | Method of Inhibition | Observed Effect | Reference |

|---|---|---|---|---|

| Retroviridae (HIV-1) | Gag | G2A Mutation | Complete block of virus particle release. | |

| Retroviridae (HIV-1) | Gag | N-Myr-GOA (20 µM) | ~80% inhibition of mature HIV production. | |

| Retroviridae (HIV-1) | Gag | N-Myr-GOA (20 µM) | >90% inhibition of p17 Gag myristoylation. | |

| Arenaviridae (LCMV) | Z Protein | 2-hydroxymyristic acid | Dramatic reduction in virus production. | |

| Arenaviridae (LCMV) | Z Protein | G2A Mutation | Elimination of Z-mediated budding. | |

| Picornaviridae (CVB3) | VP0/VP4 | DDD85646 | Blocks initiation of a second infection cycle. |

| Poxviridae (Vaccinia) | L1, A16, G9 | IMP-1088 | Potently abrogated viral infection; greatly reduced infectivity of progeny virions. | |

Table 2: Potency of N-Myristoyltransferase (NMT) Inhibitors Against Viral Replication

| Inhibitor | Target Virus | Cell Line | Potency (EC₅₀) | Reference |

|---|---|---|---|---|

| IMP-1088 | Rhinovirus | HeLa | Low nanomolar | |

| IMP-1088 | Poliovirus | HeLa | Not specified, but effective | |

| IMP-1088 | Vaccinia Virus | Primate Cells | Not specified, but potent | |

| DDD85646 | Trypanosoma brucei (original target) | - | Not specified for viruses |

| 2-hydroxymyristoyl-CoA | NMT (in vitro) | - | Kᵢ = 45 nM | |

Detailed Experimental Protocols

Studying viral protein myristoylation involves a combination of metabolic labeling, molecular biology, and biochemical techniques.

5.1 Protocol: Metabolic Labeling with "Clickable" Myristic Acid Analogs This method allows for the direct detection and subsequent purification of myristoylated proteins without radioactivity. It relies on metabolically incorporating a myristic acid analog containing a bioorthogonal handle (e.g., an azide or alkyne) into proteins.

-

Cell Culture and Labeling:

-

Plate virus-permissive cells (e.g., HeLa, 293T) to achieve ~70-80% confluency.

-

Infect cells with the virus of interest at a suitable multiplicity of infection (MOI).

-

At an appropriate time post-infection (e.g., when viral protein synthesis is high), replace the normal growth medium with serum-free medium containing the myristic acid analog (e.g., 25-50 µM 12-azidododecanoic acid).

-

Incubate for 4-16 hours to allow for metabolic incorporation.

-

-

Cell Lysis:

-

Wash cells twice with cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Click Chemistry Reaction:

-

To 100 µg of protein lysate, add the reaction components for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This typically includes a fluorescent alkyne probe (e.g., TAMRA-alkyne), a copper(I) source (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Analysis:

-

Quench the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the myristoylated proteins by scanning the gel for fluorescence using an appropriate imager.

-

The same gel can then be stained with Coomassie Blue or used for Western blotting to confirm protein identity and loading.

-

5.2 Protocol: Analysis via Site-Directed Mutagenesis This technique is the gold standard for confirming the requirement of myristoylation for a specific protein's function.

-

Mutagenesis:

-

Using a plasmid containing the viral gene of interest, perform site-directed mutagenesis to change the codon for the N-terminal glycine (GGC/GGT) to one for alanine (GCC/GCT). This creates the "G2A" mutant.

-

Verify the mutation by DNA sequencing.

-

-

Protein Expression and Functional Assay:

-

Transfect permissive cells with the wild-type (WT) and G2A mutant plasmids.

-

Assess the consequences of the mutation. This can include:

-

Subcellular Localization: Lyse cells and perform subcellular fractionation (separating cytoplasmic and membrane fractions). Analyze the fractions by Western blot to determine if the G2A mutant fails to associate with membranes compared to the WT protein.

-

Viral Particle Production: Transfect cells with a full-length infectious clone (WT vs. G2A mutant). Collect the supernatant at various time points and measure virus production via plaque assay, TCID₅₀, or p24 ELISA (for HIV).

-

Confirmation of Myristoylation Status: Perform metabolic labeling (as in 5.1) on cells expressing WT and G2A proteins to directly show that the mutant is not myristoylated.

-

-

Caption: A workflow for identifying and validating viral protein myristoylation.

Conclusion and Future Directions

The dependence of numerous viruses on host N-myristoyltransferases for the modification of key structural and regulatory proteins is well-established. Myristoylation, driven by the substrate Myristoyl-CoA, is a critical step that enables viral proteins to traffic to and interact with cellular membranes, facilitating essential processes like virion assembly, budding, and entry. The absolute requirement for this modification in viruses such as HIV-1 and the severe impairment of replication seen across many viral families upon its inhibition underscore the therapeutic potential of targeting NMT.

Future research should focus on:

-

Broad-Spectrum Antivirals: Developing NMT inhibitors with high potency and selectivity for host NMTs, while minimizing off-target effects, could provide a new class of broad-spectrum antiviral agents.

-

Proteomic Discovery: Utilizing advanced chemical proteomics and mass spectrometry to identify novel myristoylated viral proteins, particularly in emerging viruses.

-

Structural Biology: Elucidating the high-resolution structures of viral proteins in complex with NMT to understand the molecular basis of substrate recognition and to aid in the rational design of next-generation inhibitors.

Understanding the intricate involvement of Myristoyl-CoA in viral protein modification continues to open new avenues for fundamental virology research and the development of innovative therapeutic strategies.

References

- 1. Myristoylation - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 3. The structure of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-myristoyltransferase: a novel target - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Myristoyl-CoA in Fungal Cell Viability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myristoyl-CoA, a 14-carbon saturated fatty acyl-CoA, stands as a linchpin in the intricate molecular machinery governing fungal cell viability. Its significance lies primarily in its role as the essential substrate for N-myristoyltransferase (NMT), an enzyme that catalyzes the irreversible co- and post-translational attachment of a myristoyl group to the N-terminal glycine of a multitude of cellular proteins. This process, known as N-myristoylation, is a critical lipid modification that dictates the subcellular localization and biological function of proteins involved in vital cellular processes, including signal transduction, protein trafficking, and structural integrity. The indispensable nature of N-myristoylation for fungal survival has catapulted NMT into the spotlight as a promising target for the development of novel antifungal therapeutics. This guide provides an in-depth technical overview of the significance of Myristoyl-CoA in fungal cell viability, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

The Biochemical Significance of N-Myristoylation

N-myristoylation is a widespread and essential protein modification in eukaryotes, including pathogenic fungi. The covalent attachment of the hydrophobic myristoyl group from Myristoyl-CoA to a target protein facilitates its interaction with cellular membranes and the hydrophobic domains of other proteins. This lipidation is crucial for the proper functioning of numerous proteins, such as the ADP-ribosylation factor (ARF) proteins, which are key regulators of vesicular trafficking.[1][2] In fungi, NMT is encoded by a single gene, and its disruption is lethal, highlighting its essential role in fungal survival.[3] This contrasts with humans, who possess two NMT isoforms, offering a potential therapeutic window for selective inhibition of the fungal enzyme.[3]

The inhibition of NMT leads to a cascade of detrimental effects on the fungal cell. The mislocalization of essential myristoylated proteins disrupts critical signaling pathways and cellular processes. For instance, in Aspergillus fumigatus, reduced NMT expression affects cell morphogenesis and the integrity of the cell wall, a structure vital for fungal survival and absent in human cells.[4] In Candida albicans, NMT is essential for vegetative growth, and its inhibition leads to cell death.

N-Myristoyltransferase as a Prime Antifungal Drug Target

The essentiality of NMT in fungi, coupled with structural differences between fungal and human NMTs, makes it an attractive target for the development of selective antifungal drugs. A reduction of as little as 50% in the N-myristoylation of key proteins like ARF can lead to growth arrest in fungi. This sensitivity underscores the potential of NMT inhibitors as potent fungicidal or fungistatic agents.

Several classes of fungal NMT inhibitors have been identified, including benzofurans, benzothiazoles, and peptidomimetics. These inhibitors have shown promising activity against a range of pathogenic fungi, including fluconazole-resistant strains. The development of these inhibitors is often guided by the crystal structures of fungal NMTs, which allows for rational drug design and the optimization of inhibitor potency and selectivity.

Quantitative Data on Fungal NMT Inhibition

The following tables summarize key quantitative data related to the inhibition of fungal N-myristoyltransferases. This data is crucial for comparing the potency and selectivity of different inhibitor classes.

| Fungal Species | Enzyme | Substrate | K_m_ (µM) | Reference |

| Aspergillus fumigatus | AfNMT | Myristoyl-CoA | 0.8 ± 0.1 | |

| Aspergillus fumigatus | AfNMT | CAP5.5 (peptide) | 22 ± 2 | |

| Saccharomyces cerevisiae | Nmt1p | Myristoyl-CoA | ~1.4 | |

| Leishmania major | LmNMT | Myristoyl-CoA | 1.4 ± 0.3 | |

| Trypanosoma brucei | TbNMT | Myristoyl-CoA | 1.8 ± 0.4 | |

| Trypanosoma brucei | TbNMT | Peptide | 11 ± 1 | |

| Human | NMT1 | Myristoyl-CoA | 8.24 ± 0.62 | |

| Human | NMT2 | Myristoyl-CoA | 7.24 ± 0.79 | |

| Human | NMT1 | Hs pp60_src_ (2-9) (peptide) | 2.76 ± 0.21 | |

| Human | NMT2 | Hs pp60_src_ (2-9) (peptide) | 2.77 ± 0.14 |

Table 1: Kinetic Constants of Fungal and Human N-Myristoyltransferases. This table presents the Michaelis-Menten constants (K_m_) for Myristoyl-CoA and peptide substrates for NMTs from various fungal and human sources.

| Inhibitor | Fungal Species | IC_50_ (µM) | Human NMT IC_50_ (µM) | Selectivity (Human/Fungal) | Reference |

| Myristic acid derivative 3u | Candida albicans / Aspergillus niger | 0.835 | Not specified | Not specified | |

| Myristic acid derivative 3m | Candida albicans / Aspergillus niger | 0.863 | Not specified | Not specified | |

| Myristic acid | Candida albicans / Aspergillus niger | 4.213 | Not specified | Not specified | |

| Benzofuran derivative | Candida albicans | ~0.1 (MIC) | High | High | |

| Pyrazole sulphonamide (DDD86481) | Aspergillus fumigatus | 0.012 | Not specified | Not specified | |

| IMP-1088 | Human NMT1 | 0.00761 | - | - | |

| DDD85646 | Human NMT1 | 0.02133 | - | - |

Table 2: Inhibitory Activity of Selected Compounds against Fungal and Human NMTs. This table showcases the half-maximal inhibitory concentrations (IC_50_) of various inhibitors, highlighting their potency and, where available, their selectivity for the fungal enzyme over its human counterpart.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of NMT activity and the effects of its inhibition on fungal viability.

Protocol 1: In Vitro N-Myristoyltransferase (NMT) Assay (Fluorescence-Based)

This protocol describes a non-radioactive, continuous assay for NMT activity based on the detection of free Coenzyme A (CoA-SH) using a thiol-reactive fluorescent probe.

Materials:

-

Purified fungal NMT

-

Myristoyl-CoA

-

Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known myristoylated protein)

-

7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM) fluorescent probe

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 15 mM EDTA)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer, a known concentration of the peptide substrate, and the CPM probe.

-

Add the purified fungal NMT to the reaction mixture.

-

To initiate the reaction, add Myristoyl-CoA to the mixture.

-

Immediately transfer the reaction mixture to a 96-well black microplate.

-

Measure the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the CPM probe (e.g., ~380 nm excitation and ~470 nm emission).

-

The initial rate of the reaction is determined from the linear phase of the fluorescence increase.

-

For inhibitor screening, pre-incubate the enzyme with the test compound for a defined period before adding Myristoyl-CoA to start the reaction.

-

Calculate the IC_50_ value by measuring the enzyme activity at various inhibitor concentrations and fitting the data to a dose-response curve.

Protocol 2: Fungal Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the viability of fungal cells after treatment with an NMT inhibitor.

Materials:

-

Fungal cell culture

-

Appropriate liquid growth medium

-

NMT inhibitor of interest

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well clear microplates

-

Spectrophotometer (microplate reader)

Procedure:

-

In a 96-well microplate, seed the fungal cells at a predetermined density in their appropriate growth medium.

-

Add serial dilutions of the NMT inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate at the optimal growth temperature for the fungus for a specified period (e.g., 24-48 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

After the second incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC_50_ value.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the role of Myristoyl-CoA in fungal cell viability.

Caption: N-Myristoylation Signaling Pathway.

Caption: Antifungal Drug Discovery Workflow.

Conclusion

Myristoyl-CoA is a metabolite of profound importance to fungal cell viability due to its indispensable role in the N-myristoylation of essential proteins. The enzyme responsible for this modification, N-myristoyltransferase, has been validated as a promising and selective target for the development of novel antifungal agents. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to combat the growing threat of fungal infections. The continued exploration of NMT inhibitors holds significant promise for expanding our arsenal of effective antifungal therapies.

References

- 1. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]

- 2. pnas.org [pnas.org]

- 3. N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Myristoyl-CoA as a Substrate for Protein Acylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein N-myristoylation is a crucial and generally irreversible cotranslational lipid modification that involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, from myristoyl-coenzyme A (CoA) to the N-terminal glycine residue of a wide array of eukaryotic and viral proteins. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a fundamental role in mediating protein-membrane interactions, subcellular targeting, and signal transduction. The hydrophobicity imparted by the myristoyl group is often essential for the biological function of the modified protein, making NMT a compelling therapeutic target for a range of diseases, including cancer, inflammatory disorders, and infectious diseases caused by fungi, parasites, and viruses. This guide provides a comprehensive technical overview of myristoyl-CoA's role in protein acylation, detailing the underlying biochemistry, key methodologies for its study, and its significance in health and disease.

The Biochemistry of N-Myristoylation

The process of N-myristoylation is a highly specific enzymatic reaction that occurs in the cytoplasm. Myristic acid, a relatively rare fatty acid, is first activated to myristoyl-CoA by myristoyl-CoA synthetase. NMT then catalyzes the transfer of the myristoyl group from myristoyl-CoA to the α-amino group of an N-terminal glycine residue on a nascent polypeptide chain, forming a stable amide bond. This typically occurs after the removal of the initiator methionine by methionine aminopeptidase.

N-Myristoyltransferase (NMT)

In humans, two isozymes, NMT1 and NMT2, encoded by distinct genes, carry out this modification. While they share similar substrate specificities, they are not functionally redundant and exhibit different kinetic properties and tissue distribution. The catalytic cycle of NMT follows an ordered Bi-Bi kinetic mechanism where myristoyl-CoA binds first to the enzyme, inducing a conformational change that facilitates the binding of the peptide substrate. After the transfer of the myristoyl group, CoA is released, followed by the myristoylated peptide.

Substrate Recognition

NMT recognizes a specific consensus sequence on its substrate proteins. The absolute requirement is an N-terminal glycine. While a strict consensus sequence is not absolute, certain residues are favored at specific positions. For instance, small, uncharged amino acids are preferred at position 5, with serine being particularly favorable. The sequence motif recognized by NMT can be broadly described as G-{EDRKHPFYW}-x(2)-[STAGCN]-{P}.

Functional Consequences of Protein N-Myristoylation

The attachment of the myristoyl group significantly increases the hydrophobicity of the protein, which is central to its biological function. Key roles of N-myristoylation include:

-

Membrane Targeting and Anchoring: Myristoylation promotes the weak and reversible association of proteins with cellular membranes, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus. This localization is critical for the function of many signaling proteins.

-

Protein-Protein Interactions: The myristoyl group can be sequestered within a hydrophobic pocket of the protein, and its exposure can be regulated by conformational changes, a phenomenon known as a "myristoyl switch". This regulated exposure can modulate protein-protein interactions.

-

Signal Transduction: A vast number of proteins involved in signal transduction cascades are myristoylated. This includes G-protein α-subunits, Src family tyrosine kinases, and various other kinases and phosphatases. Myristoylation is often essential for their proper localization and function in signaling pathways.

-

Involvement in Disease: Dysregulation of N-myristoylation is implicated in various diseases. Upregulation of NMT is observed in several cancers, and many oncoproteins require myristoylation for their transforming activity. Furthermore, NMT is an essential enzyme in many pathogenic fungi and protozoa, making it an attractive drug target.

Quantitative Data on N-Myristoylation

The efficiency and specificity of N-myristoylation are governed by the kinetic parameters of NMT for its substrates, myristoyl-CoA, and the target peptide sequence.

Table 1: Kinetic Parameters of Human N-Myristoyltransferases (NMTs)

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Human NMT1 | Myristoyl-CoA | ~0.5 - 2.0 | - | - | Estimated from multiple sources |

| Human NMT2 | Myristoyl-CoA | ~0.5 - 2.0 | - | - | Estimated from multiple sources |

| Human NMT1 | pp60Src peptide | ~5 - 20 | - | - | Estimated from multiple sources |

| Human NMT2 | pp60Src peptide | ~10 - 50 | - | - | Estimated from multiple sources |

| Human NMT1 | Gαi1 peptide | ~2 - 10 | - | - | Estimated from multiple sources |

| Human NMT2 | Gαi1 peptide | ~5 - 30 | - | - | Estimated from multiple sources |

Note: The kinetic values can vary depending on the specific peptide sequence and the assay conditions. The values presented here are approximate ranges based on available literature.

Table 2: Examples of N-Myristoylated Proteins and Their Functions

| Protein | Function | Cellular Localization | Associated Diseases |

| Src Family Kinases (e.g., c-Src) | Signal transduction, cell growth, proliferation | Plasma membrane, endosomes | Cancer |

| G-protein α-subunits (e.g., Gαi) | Signal transduction (GPCR pathways) | Plasma membrane | Various signaling disorders |

| HIV-1 Gag polyprotein | Viral assembly and budding | Plasma membrane | AIDS |

| ADP-ribosylation factors (ARFs) | Vesicular trafficking | Golgi apparatus, ER | - |

| Calcineurin B subunit | Calcium-dependent signal transduction | - | Immunological disorders |

| MARCKS | Actin cytoskeleton regulation, signal transduction | Plasma membrane | - |

Experimental Protocols

A variety of experimental techniques are employed to study protein N-myristoylation, from in vitro enzymatic assays to in vivo metabolic labeling and proteomic analysis.

In Vitro N-Myristoylation Assay

This assay directly measures the enzymatic activity of NMT.

Principle: Recombinant NMT is incubated with myristoyl-CoA and a peptide or protein substrate containing an N-terminal glycine. The incorporation of the myristoyl group is then detected.

Materials:

-

Purified recombinant N-myristoyltransferase (NMT1 or NMT2)

-

Myristoyl-CoA

-

Substrate peptide (e.g., a peptide corresponding to the N-terminus of a known myristoylated protein) or purified protein

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 10 mM MgCl2)

-

Detection reagent (e.g., [3H]myristoyl-CoA for radiometric detection, or a fluorescently tagged myristoyl-CoA analog)

-

Scintillation counter or fluorescence plate reader

Protocol:

-

Prepare a reaction mixture containing the assay buffer, substrate peptide, and detection reagent.

-

Initiate the reaction by adding recombinant NMT.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding trichloroacetic acid for radiometric assays).

-

Detect the incorporation of the myristoyl group. For radiometric assays, this involves capturing the myristoylated peptide on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays, the fluorescence of the myristoylated product is measured.

Metabolic Labeling with Myristic Acid Analogs

This method allows for the detection and identification of myristoylated proteins in living cells.

Principle: Cells are incubated with a myristic acid analog containing a bioorthogonal handle (e.g., an azide or alkyne group). The analog is metabolically incorporated into proteins by the cellular machinery. The tagged proteins can then be detected and identified using click chemistry.

Materials:

-

Cell line of interest

-

Cell culture medium

-

Myristic acid analog (e.g., 12-azidododecanoic acid)

-

Click chemistry reagents (e.g., a fluorescently tagged alkyne or a biotinylated alkyne, and a copper(I) catalyst)

-

Lysis buffer

-

SDS-PAGE and Western blotting reagents or mass spectrometer

Protocol:

-

Culture cells to the desired confluency.

-

Incubate the cells with the myristic acid analog in the culture medium for several hours to allow for metabolic incorporation.

-

Lyse the cells and harvest the protein lysate.

-

Perform a click reaction by incubating the lysate with the corresponding click chemistry partner (e.g., a fluorescent alkyne) and the copper catalyst.

-

Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning, or by mass spectrometry for identification. For mass spectrometry, a biotinylated tag can be used for enrichment of the labeled proteins prior to analysis.

Mass Spectrometry-Based Identification of N-Myristoylated Proteins

Mass spectrometry is a powerful tool for identifying myristoylated proteins and mapping the modification site.

Principle: Proteins are extracted from cells or tissues, digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Myristoylated peptides are identified by their characteristic mass shift and fragmentation pattern.

Protocol:

-

Extract proteins from the biological sample.

-

Perform in-solution or in-gel digestion of the proteins with trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the acquired MS/MS data against a protein sequence database, specifying N-terminal myristoylation as a variable modification. The myristoyl group adds 210.1987 Da to the mass of the peptide.

-

Myristoylated peptides often exhibit a characteristic neutral loss of the myristoyl group (210.1987 Da) in the MS/MS spectrum, which can be used as a diagnostic marker for identification.

Visualizations

Signaling Pathway: Myristoylation in G-protein Coupled Receptor (GPCR) Signaling

The Pivotal Role of Myristoyl-CoA in Parasitic Life Cycles: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein N-myristoylation, the covalent attachment of the 14-carbon fatty acid myristate from myristoyl-coenzyme A (CoA) to the N-terminal glycine of a protein, is a critical co- and post-translational modification in a wide range of eukaryotic parasites. This process, catalyzed by the enzyme N-myristoyltransferase (NMT), is indispensable for the proper function and localization of numerous proteins involved in essential cellular processes. These include signal transduction, protein trafficking, and structural integrity of key organelles. The absolute reliance of parasites such as Plasmodium, Leishmania, Trypanosoma, and Toxoplasma on NMT for survival, coupled with significant structural differences between parasitic and human NMTs, has spotlighted this enzyme as a promising target for novel antiparasitic drug development. This guide provides an in-depth technical overview of the role of myristoyl-CoA in parasitic life cycles, detailing the functions of myristoylated proteins, the validation of NMT as a drug target, quantitative data on inhibitor efficacy, and comprehensive experimental protocols for studying this vital pathway.

The Central Role of N-Myristoyltransferase (NMT) in Parasite Biology

N-myristoylation is a ubiquitous and irreversible lipid modification that facilitates membrane association and protein-protein interactions.[1] The enzyme responsible, NMT, transfers myristate from myristoyl-CoA to the N-terminal glycine of a diverse set of substrate proteins.[2][3] This modification is crucial for the biological function of these proteins.[1]

In parasites, a single NMT gene typically encodes the enzyme responsible for all cellular N-myristoylation events.[2] Genetic and chemical validation studies have unequivocally demonstrated that NMT is essential for the viability of several major human pathogens:

-

Trypanosoma brucei : The causative agent of African sleeping sickness, T. brucei, relies on NMT for survival. Inhibition or knockdown of TbNMT leads to rapid parasite killing in vitro and in vivo, curing trypanosomiasis in mouse models. This is attributed to the disruption of the function of over 60 predicted myristoylated proteins, including ADP-ribosylation factors (ARFs).

-

Leishmania spp. : In Leishmania major and Leishmania donovani, NMT is essential for viability and parasite morphology. Gene targeting experiments have confirmed that the enzyme is indispensable.

-

Plasmodium falciparum : For the deadliest malaria parasite, NMT is crucial for the asexual blood stage of its life cycle. Inhibition of PfNMT blocks parasite development, egress from red blood cells, and invasion of new host cells. This pleiotropic effect underscores its importance as a drug target.

-

Toxoplasma gondii : The causative agent of toxoplasmosis also depends on a functional NMT. An estimated 1.8% of all T. gondii proteins are predicted to be myristoylated. NMT inhibitors developed for Plasmodium have shown efficacy against T. gondii, highlighting the potential for broad-spectrum antiparasitic drugs targeting this enzyme.

The essentiality of NMT across these diverse parasites makes it a high-value target for therapeutic intervention.

Myristoylated Proteins and Their Functions in Parasites

The myristoylated proteome of parasites encompasses a wide array of proteins with critical functions throughout the parasite's life cycle. These proteins are often involved in signaling pathways that are fundamental to parasite survival and pathogenesis.

A key family of myristoylated proteins in parasites are the ADP-ribosylation factors (ARFs) . These are small GTPases that play a central role in vesicular trafficking. Myristoylation is essential for their localization to membranes, where they recruit coat proteins to initiate the formation of transport vesicles.

The logical consequence of NMT inhibition is a cascade of cellular disruptions stemming from the inability to myristoylate these essential proteins. This ultimately leads to parasite death, making NMT a highly attractive drug target.

References

Methodological & Application

Application Notes and Protocols for In Vitro N-Myristoyltransferase (NMT) Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-myristoylation is a crucial lipid modification where the enzyme N-myristoyltransferase (NMT) attaches a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a wide range of eukaryotic proteins.[1][2] This modification is vital for protein-membrane interactions, signal transduction, and protein-protein interactions.[1][3] NMT is a validated drug target for various diseases, including cancer, as well as fungal and parasitic infections, due to its essential role in the viability of these organisms.[1]

These application notes provide detailed protocols for performing an in vitro NMT assay using a sensitive and robust fluorescence-based method. This assay is suitable for enzyme kinetic studies, substrate specificity determination, and high-throughput screening of potential NMT inhibitors.

Principle of the Assay

The NMT enzymatic reaction involves the transfer of a myristoyl group from myristoyl-coenzyme A (myristoyl-CoA) to the N-terminal glycine residue of a substrate peptide or protein. This reaction releases Coenzyme A (CoA) with a free thiol group (-SH).

Several methods exist to measure NMT activity, including radioactive assays using [3H]myristoyl-CoA and ELISA-based methods. However, the protocol detailed here focuses on a non-radioactive, fluorescence-based assay. This method detects the CoA product in real-time using a thiol-reactive pro-fluorescent probe, 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM). When CPM reacts with the thiol group of the released CoA, it forms a stable, fluorescent adduct, and the increase in fluorescence is directly proportional to NMT activity. This method offers an attractive alternative to radioactive assays, being suitable for both continuous monitoring and endpoint measurements.

Signaling Pathway and Experimental Workflow

N-Myristoylation Pathway

References

Protocol for Metabolic Labeling with Myristoyl-CoA Analogs: Application Notes for Researchers

Introduction

N-myristoylation is a crucial lipid modification where myristoyl-CoA, a 14-carbon saturated fatty acid, is co-translationally or post-translationally attached to the N-terminal glycine residue of a protein. This modification is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in mediating protein-membrane interactions and protein-protein interactions.[1][2] N-myristoylation is integral to a multitude of cellular signaling pathways, including those involving G-proteins and Src family kinases, making it a significant area of study in cell biology and a potential target for drug development.[3][4]

Metabolic labeling with myristoyl-CoA analogs offers a powerful approach to study protein myristoylation. By introducing bioorthogonal analogs of myristic acid, which contain "clickable" functional groups like azides or alkynes, researchers can tag, visualize, and enrich myristoylated proteins for subsequent analysis.[5] These application notes provide a detailed protocol for the metabolic labeling of proteins with myristoyl-CoA analogs, their subsequent detection, and analysis.

Core Principles

The methodology is based on the cellular uptake and enzymatic incorporation of a myristic acid analog into proteins by NMT. The bioorthogonal handle on the analog allows for a highly specific and efficient covalent reaction, known as a "click chemistry" reaction, with a corresponding reporter molecule. This reporter can be a fluorophore for imaging or a biotin tag for affinity purification and mass spectrometry-based identification.

Data Presentation: Quantitative Parameters for Metabolic Labeling

Successful metabolic labeling depends on optimizing the concentration of the myristoyl-CoA analog and the incubation time for the specific cell line being investigated. The following table summarizes recommended starting concentrations and incubation times from various studies. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.

| Myristoyl-CoA Analog | Cell Line | Concentration | Incubation Time | Outcome | Reference |

| 12-Azidododecanoic acid (12-ADA) | Muscle cells (in vitro) | Not specified | Not specified | Visualization of myristoylated proteins | |

| Myristic acid alkyne | C. elegans | Not specified | Not specified | Profiling of myristoylated proteins | |

| [1-¹⁴C]-labeled myristic acid | Cultured rat hepatocytes | 0.1 mmol/L | 30 min - 12 hr | Rapid metabolism and incorporation into triglycerides | |

| Oxygen-substituted myristic acid analogs | Murine myocyte (BC3H1), Rat fibroblast (3Xsrc), NIH 3T3 | Not specified | Not specified | Protein-sequence-specific incorporation and redistribution | |

| 17-Octadecynoic acid (17-ODYA) | Mammalian cells | 25-100 µM | 4 - 16 hours | Detection of protein acylation |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the metabolic labeling, detection, and analysis of myristoylated proteins.

Part 1: Metabolic Labeling of Myristoylated Proteins

-

Cell Culture: Plate cells at an appropriate density in a multi-well plate or flask and culture overnight to allow for adherence and recovery.

-

Preparation of Labeling Medium:

-

Prepare a stock solution of the myristoyl-CoA analog (e.g., 12-azidododecanoic acid or myristic acid alkyne) in a suitable solvent like DMSO.

-

On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (refer to the table above for starting points). It is recommended to test a range of concentrations (e.g., 10-100 µM).

-

-

Metabolic Labeling:

-

Remove the existing culture medium from the cells.

-

Wash the cells once with warm Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically.

-

-

Cell Harvest:

-

After incubation, place the culture dish on ice.

-

Aspirate the labeling medium and wash the cells twice with ice-cold DPBS.

-

Harvest the cells by scraping in ice-cold DPBS.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Part 2: Cell Lysis

-

Lysis Buffer Preparation: Prepare a suitable lysis buffer. The choice of buffer depends on the downstream application. A common starting point is a RIPA-like buffer, but milder detergents like NP-40 can be used if preserving protein complexes is desired.

-

RIPA Lysis Buffer Recipe:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40

-